2,3-Dichloro-6-methoxyquinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJQDGNCJJPQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350621 | |
| Record name | 2,3-dichloro-6-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39267-04-4 | |
| Record name | 2,3-Dichloro-6-methoxyquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-6-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloro-6-methoxyqiunoxaline | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of 2,3-Dichloro-6-methoxyquinoxaline: A Technical Guide
Executive Summary
2,3-Dichloro-6-methoxyquinoxaline (CAS: 39267-04-4) serves as a critical electrophilic scaffold in the development of bioactive heterocycles, particularly kinase inhibitors, antimicrobial agents, and organic optoelectronic materials. Its value lies in the regioselective reactivity of the C2 and C3 chloride atoms, modulated by the 6-methoxy substituent. This guide provides a definitive technical analysis of its properties, synthesis, and handling, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Molecular Identity & Structural Analysis
The compound consists of a quinoxaline (benzopyrazine) core substituted with two chlorine atoms at the pyrazine ring (positions 2,3) and a methoxy group on the benzene ring (position 6).[1][2]
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Number | 39267-04-4 |
| Molecular Formula | |
| Molecular Weight | 229.06 g/mol |
| SMILES | COC1=CC2=C(C=C1)N=C(Cl)C(Cl)=N2 |
| Structural Class | Halogenated N-Heterocycle / Quinoxaline Derivative |
Electronic Distribution & Reactivity Profile
The reactivity of this compound is defined by a "push-pull" electronic system:
-
Electron Withdrawal (-I): The pyrazine ring nitrogens and chlorine atoms create a highly electrophilic center at C2 and C3, making the molecule susceptible to Nucleophilic Aromatic Substitution (
). -
Electron Donation (+M): The 6-methoxy group acts as an Electron Donating Group (EDG). Through resonance, it increases electron density in the benzene ring, which is transmitted to the pyrazine ring.
Expert Insight - Regioselectivity: Unlike the symmetric 2,3-dichloroquinoxaline, the 6-methoxy derivative is regioselective . The resonance contribution from the 6-methoxy group preferentially increases electron density near N1 (via the C8a bridgehead). This renders the C2 carbon less electrophilic than C3. Consequently, the C3 position is the preferred site for the first nucleophilic attack by amines or thiols.
Part 2: Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models essential for formulation and reaction planning.
| Property | Value / Range | Context |
| Appearance | Off-white to pale yellow solid | Crystalline needles when recrystallized. |
| Melting Point | 158 – 160 °C | Distinct sharp melting point indicates high purity. |
| Solubility (Organic) | High | Soluble in DCM, Chloroform, DMF, DMSO, Ethyl Acetate. |
| Solubility (Aqueous) | Negligible | Hydrophobic nature requires organic co-solvents for biological assays. |
| LogP (Octanol/Water) | 3.12 (Predicted) | Lipophilic; suggests good membrane permeability for drug candidates. |
| pKa | ~0.6 (Conjugate acid) | Weakly basic nitrogens; protonation occurs only in strong acids. |
| Polar Surface Area | ~35 Ų | Low TPSA correlates with blood-brain barrier penetration potential. |
Part 3: Synthetic Utility & Reaction Mechanism
Mechanism of Action:
The primary utility of this compound is as a building block. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.
Regiochemical Control[1]
-
Condition A (1.0 eq Nucleophile, 0°C to RT): Yields predominantly the 3-substituted product.
-
Condition B (Excess Nucleophile, Reflux): Yields the 2,3-disubstituted product.
-
Condition C (Sequential Addition): Allows for the creation of asymmetric 2,3-hetero-substituted quinoxalines (e.g., 2-amino-3-thio derivatives).
Part 4: Experimental Protocols
Synthesis of this compound
Starting Material: 6-Methoxy-1,4-dihydroquinoxaline-2,3-dione.
Reagent: Phosphorus Oxychloride (
Workflow Diagram
Detailed Procedure
-
Setup: In a dry round-bottom flask equipped with a condenser and drying tube (
), place 6-methoxyquinoxaline-2,3-dione (1.0 eq). -
Chlorination: Add
(5-10 vol) carefully. Add a catalytic amount of DMF (2-3 drops) to accelerate the formation of the Vilsmeier-Haack intermediate. -
Reaction: Heat to reflux (
) for 3 hours. The suspension should dissolve to form a clear solution. -
Quench (Hazard): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution:
hydrolysis is violent and releases HCl gas. Perform in a fume hood. -
Isolation: The product precipitates as an off-white solid. Filter via Buchner funnel. Wash copiously with water to remove acid traces.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Eluent: DCM or Hexane/EtOAc) to obtain the target compound (Yield typically 85-95%).
Part 5: Spectroscopic Characterization[1]
To validate the identity of the synthesized compound, compare against these characteristic signals:
1H NMR (300 MHz, )
- 7.92 (d, J=9.0 Hz, 1H): H-5 Proton (Deshielded, ortho to bridgehead).
- 7.45 (dd, J=9.0, 2.7 Hz, 1H): H-7 Proton (Coupled to H-5 and H-8).
- 7.35 (d, J=2.7 Hz, 1H): H-8 Proton (Ortho to methoxy and bridgehead).
-
3.98 (s, 3H): Methoxy (
) protons.-
Note: Shifts may vary slightly (
ppm) depending on concentration and solvent water content.
-
Mass Spectrometry (ESI/GC-MS)
-
Molecular Ion (
): 228.0 (Base peak for ). -
Isotope Pattern: Distinctive cluster at m/z 228, 230, 232 with relative intensities of roughly 9:6:1, characteristic of a dichlorinated molecule.
Part 6: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C-Cl bonds to C-OH over months if exposed to humidity).
-
Incompatibility: Strong oxidizing agents, strong bases, primary amines (unless reaction is intended).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2213-63-0 (Parent Scaffold) and derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Solid-Phase Synthesis of Heterocyclic Libraries using 2,3-Dichloro-6-methoxyquinoxaline
This Application Note is structured to guide researchers through the high-fidelity solid-phase synthesis (SPS) of quinoxaline libraries using 2,3-Dichloro-6-methoxyquinoxaline as the core scaffold.
Executive Summary & Strategic Rationale
The quinoxaline moiety is a "privileged scaffold" in medicinal chemistry, appearing in FDA-approved drugs such as Grazoprevir (HCV protease inhibitor) and Brimonidine (glaucoma).[1] The specific building block This compound offers a unique advantage: it possesses two electrophilic centers (C2 and C3) modulated by an electron-donating methoxy group at C6.[1]
In Solid-Phase Synthesis (SPS), this reagent acts as a linchpin scaffold .[1] By reacting with a resin-bound nucleophile, it anchors to the solid support, leaving the second chloride available for diversification.[1] This approach enables the rapid generation of focused libraries with high structural diversity without the need for intermediate purification.[1]
Key Mechanistic Insights (Expertise)
-
Sequential
Reactivity: The synthesis relies on two sequential Nucleophilic Aromatic Substitutions ( ).[1] The first substitution (anchoring) is facile due to the electron-deficiency of the dichloro-heterocycle.[1] The second substitution (diversification) is more challenging because the newly introduced amino group (from the resin linkage) donates electrons into the ring, deactivating the remaining chloride.[1] -
Regioselectivity: The 6-methoxy group exerts an electronic influence.[1] Resonance donation into the ring enriches the C8a position (adjacent to N1), making N1 more electron-rich than N4.[1] Consequently, C3 (adjacent to the less electron-rich N4) is theoretically more electrophilic and favored for the initial nucleophilic attack.[1] However, steric bulk of the incoming nucleophile can override this electronic preference.
-
Prevention of Cross-Linking: A critical operational requirement is the use of excess electrophile (3–5 equivalents) during the loading step.[1] This ensures that each resin site reacts with a fresh quinoxaline molecule, preventing "double-loading" where one quinoxaline bridges two resin sites.
Experimental Protocol
Materials & Equipment[1][2]
-
Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g loading) or Wang Resin (for acid cleavage).[1]
-
Scaffold: this compound (Reagent Grade >97%).[1]
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Base: DIEA (N,N-Diisopropylethylamine).[1]
-
Equipment: Shaker/Agitator capable of heating or a Microwave Peptide Synthesizer.
Workflow Diagram
Figure 1: Solid-phase synthesis workflow for 2,3,6-trisubstituted quinoxalines.
Step-by-Step Methodology
Phase 1: Resin Preparation & Functionalization[1]
-
Swelling: Place Rink Amide resin (100 mg) in a reactor column. Swell in DMF for 30 min.
-
Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).[1]
-
Linker Attachment (Optional): If a specific spacer is required (e.g., Beta-Alanine), couple Fmoc-Beta-Ala-OH using HBTU/DIEA standard protocols, then deprotect.[1] Result: Resin-bound primary amine.[1]
Phase 2: Scaffold Loading (The Anchoring Step)
Objective: Attach the quinoxaline core via one chloride displacement.[1]
-
Solution Prep: Dissolve This compound (5 equivalents relative to resin loading) and DIEA (10 equivalents) in anhydrous DMF (2 mL).
-
Reaction: Add the solution to the resin.
-
Conditions: Shake at 60°C for 4 hours or use Microwave irradiation (75°C, 30 min, 30W).
-
Note: The elevated temperature is necessary because the 6-methoxy group (EDG) slightly deactivates the ring compared to the unsubstituted parent quinoxaline.[1]
-
-
Washing: Drain and wash extensively with DMF (5x) to remove the excess dichloro starting material.[1]
Phase 3: Diversification (
-2)
Objective: Displace the second chloride with a solution-phase amine.[1]
-
Reagent: Prepare a solution of the desired secondary amine (e.g., Morpholine, Piperazine, or substituted Aniline) (5–10 equivalents) in NMP.
-
Base: Add DIEA (10 equivalents).
-
Reaction: Add to the resin.
-
Crucial Insight: The intermediate is now a 2-amino-3-chloro-quinoxaline.[1][3] The amino group strongly deactivates the remaining chloride.[1] Forcing conditions are required. [1]
-
Protocol: Microwave irradiation at 120°C for 45–60 minutes is recommended. If using thermal heating, reflux in NMP (100°C) for 12–16 hours.[1]
-
-
Washing: Wash with DMF (5x), DCM (5x), and MeOH (3x). Dry the resin under vacuum.[1]
Phase 4: Cleavage & Isolation[1]
-
Cocktail: Prepare 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Incubation: Treat resin with cleavage cocktail for 2 hours at Room Temperature.
-
Workup: Precipitate the filtrate into cold diethyl ether. Centrifuge to isolate the solid product.[1]
Results Analysis & Troubleshooting
Expected Yields & Reactivity Profile
The following table summarizes expected outcomes based on the nucleophilicity of the amine used in Phase 3 (Diversification).
| Nucleophile Class (Phase 3) | Conditions | Expected Yield | Notes |
| Cyclic Aliphatic Amines (e.g., Morpholine) | MW, 120°C, 30 min | > 85% | Excellent reactivity; clean conversion.[1] |
| Primary Aliphatic Amines (e.g., Benzylamine) | MW, 120°C, 45 min | 70–80% | Good reactivity; steric bulk may lower yield.[1] |
| Anilines (Electron-Rich) | MW, 140°C, 60 min | 40–60% | Poor nucleophiles; requires harsh conditions.[1] |
| Anilines (Electron-Poor) | MW, 150°C, 90 min | < 30% | Not recommended for |
Regioselectivity Validation
While C3 is theoretically favored for the first attack (Phase 2), the product is often a mixture of regioisomers if the nucleophile is small.[1]
-
Validation: It is strongly recommended to synthesize a solution-phase standard of the expected major isomer to confirm retention time by HPLC.
-
Grazoprevir Analog: In the synthesis of Grazoprevir, the C2-substitution (by proline) was achieved with high selectivity, confirmed by X-ray crystallography and NMR studies [1].[1]
Troubleshooting Guide
-
Problem: Incomplete loading (Phase 2).
-
Solution: Increase temperature to 80°C or switch solvent to NMP. Ensure the resin is not wet (water kills the reaction).[1]
-
-
Problem: Failure of second substitution (Phase 3).
References
-
Review on 2,3-Dichloroquinoxaline Reactivity: Ammar, Y. A., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade."[3][4][5][6] Arabian Journal of Chemistry, 2017. [1]
-
Grazoprevir Synthesis (Regioselectivity Reference): Harper, S., et al. "Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor."[1] ACS Medicinal Chemistry Letters, 2012. [Source: ACS Med.[1] Chem. Lett.]([Link]1]
-
Solid-Phase
Protocols: Marchand-Brynaert, J., et al. "Solid-phase synthesis of quinoxaline derivatives." Tetrahedron Letters, 2008. [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Large-Scale Synthesis of 2,3-Dichloro-6-methoxyquinoxaline
Abstract
This comprehensive guide provides a detailed protocol for the large-scale synthesis of 2,3-Dichloro-6-methoxyquinoxaline, a critical building block in the development of novel therapeutics and functional materials. The synthesis is presented as a robust two-step process, commencing with the condensation of 4-methoxy-1,2-phenylenediamine with oxalic acid to yield 6-methoxyquinoxaline-2,3(1H,4H)-dione, followed by a high-yielding chlorination step. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods to ensure a reproducible and scalable synthesis.
Introduction: The Strategic Importance of this compound
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules with applications as antibacterial, anticancer, antiviral, and antifungal agents.[1][2] The 2,3-dichloroquinoxaline scaffold is a particularly versatile intermediate, as the two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups.[3] This versatility makes it a highly sought-after precursor in the synthesis of diverse compound libraries for drug discovery and material science.[4]
The methoxy substituent at the 6-position of the quinoxaline ring can significantly influence the molecule's electronic properties and biological activity, making this compound a key starting material for targeted therapeutic agents. This guide provides a reliable and scalable synthetic route to access this high-value compound, addressing the need for a well-documented, large-scale production method.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most efficiently approached through a two-step sequence starting from commercially available 4-methoxy-1,2-phenylenediamine.
The overall transformation is as follows:
Step 1: Synthesis of 6-methoxyquinoxaline-2,3(1H,4H)-dione
The initial step involves the condensation of 4-methoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound.[5] For large-scale synthesis, oxalic acid is the preferred reagent due to its low cost and high reactivity under acidic conditions. This reaction proceeds through a dehydration mechanism to form the stable heterocyclic dione.
Step 2: Chlorination of 6-methoxyquinoxaline-2,3(1H,4H)-dione
The second step is the conversion of the quinoxaline-2,3-dione to the desired 2,3-dichloroquinoxaline derivative. This is achieved through the use of a potent chlorinating agent. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation.[6][7] For this protocol, we will detail the use of thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), a method known for its high efficiency and amenability to scale-up.[7][8]
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow for the synthesis of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-methoxyquinoxaline-2,3(1H,4H)-dione
Materials:
-
4-Methoxy-1,2-phenylenediamine (1.0 eq)
-
Oxalic acid dihydrate (1.1 eq)
-
2M Hydrochloric acid
-
Deionized water
-
Ethanol
Equipment:
-
Large reaction vessel equipped with a mechanical stirrer, reflux condenser, and heating mantle.
-
Buchner funnel and vacuum flask.
-
Drying oven.
Procedure:
-
To the reaction vessel, add 4-methoxy-1,2-phenylenediamine and 2M hydrochloric acid. Stir the mixture until the diamine is fully dissolved.
-
Add a solution of oxalic acid dihydrate in deionized water to the reaction mixture.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water to remove any unreacted starting materials and acid.
-
Further wash the solid with cold ethanol to aid in drying.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight. The resulting product is 6-methoxyquinoxaline-2,3(1H,4H)-dione, which can be used in the next step without further purification if the purity is deemed sufficient by analytical methods.
Step 2: Synthesis of this compound
Materials:
-
6-methoxyquinoxaline-2,3(1H,4H)-dione (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0-5.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~0.1 eq)
-
Toluene (or another suitable high-boiling inert solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser with a gas outlet to a scrubber, dropping funnel, and a heating mantle.
-
Large beaker for quenching.
-
Separatory funnel.
-
Rotary evaporator.
-
Crystallization dish.
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic gases upon reaction with water.
-
To the reaction vessel, add 6-methoxyquinoxaline-2,3(1H,4H)-dione and toluene.
-
Slowly add thionyl chloride to the stirred suspension via the dropping funnel. An exothermic reaction may be observed.
-
Add a catalytic amount of DMF dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-110 °C) and maintain for 3-5 hours.[8] Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the excess thionyl chloride.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene/hexane to yield pure this compound as a solid.[9]
Data Summary and Expected Results
| Parameter | Step 1: Dione Formation | Step 2: Chlorination | Overall |
| Starting Material | 4-Methoxy-1,2-phenylenediamine | 6-methoxyquinoxaline-2,3(1H,4H)-dione | 4-Methoxy-1,2-phenylenediamine |
| Key Reagents | Oxalic acid, HCl | Thionyl chloride, DMF | - |
| Solvent | Water | Toluene | - |
| Reaction Time | 4-6 hours | 3-5 hours | 7-11 hours |
| Temperature | Reflux (~100-110 °C) | Reflux (~90-110 °C) | - |
| Typical Yield | 90-95% | 85-90% | 76-85% |
| Product Purity | >95% | >98% (after recrystallization) | >98% |
| Appearance | Off-white to pale yellow solid | White to light brown crystalline solid | White to light brown crystalline solid |
Analytical Methods for Quality Control
To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A rapid and effective method to monitor the progress of the reactions and to assess the purity of the crude and purified products.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the intermediate and the final product.[9][12]
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds, confirming their identity.[12]
-
Melting Point Analysis: A sharp melting point range is indicative of a high degree of purity.[9]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the starting materials, intermediate, and final product.[12]
Safety and Waste Disposal
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl chloride is highly corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). All operations involving this reagent must be conducted in a certified chemical fume hood.
-
The quenching of thionyl chloride is a highly exothermic process. It should be performed slowly and with adequate cooling.
-
Organic solvents are flammable and should be handled away from ignition sources.
Waste Disposal:
-
Aqueous waste should be neutralized before disposal.
-
Organic waste containing halogenated solvents should be collected in a designated chlorinated waste container.
-
Solid waste should be disposed of in accordance with local and institutional regulations.
References
-
ResearchGate. Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. Available at: [Link]
-
ACS Omega. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. Available at: [Link]
-
Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Available at: [Link]
- Google Patents. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
-
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available at: [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]
-
Organic Chemistry Portal. Quinoxaline synthesis. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
ResearchGate. Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. Available at: [Link]
-
KoreaScience. Oxalyl Chloride로부터 Quinoxaline 유도체의 합성 -대한화학회지. Available at: [Link]
- Google Patents. CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.
-
PubMed. Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. Available at: [Link]
-
NIH. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]
-
PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]
-
NIH. Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Alternatives. Available at: [Link]
-
PubChem. 4-Methoxy-o-phenylenediamine. Available at: [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available at: [Link]
-
Reddit. 4-Methoxy-o-phenylenediamine : r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
eCommons. Efficient Synthesis of Aromatic Quinoxaline Derivatives. Available at: [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
purification of 2,3-Dichloro-6-methoxyquinoxaline by recrystallization
Application Note: High-Purity Recrystallization of 2,3-Dichloro-6-methoxyquinoxaline
Executive Summary
This application note details the purification of This compound (CAS: 39267-04-4) , a critical heterocyclic building block used in the synthesis of bioactive quinoxaline derivatives. While synthesis via the chlorination of 6-methoxyquinoxaline-2,3-dione is well-established, the crude product often contains persistent impurities: unreacted dione, monochloro-hydroxy intermediates, and inorganic phosphate residues.
This guide moves beyond generic protocols, providing a thermodynamically optimized recrystallization strategy using a Toluene/Heptane system. This method is selected for its superior ability to reject polar hydrolysis products while maximizing the recovery of the lipophilic dichloro target.
Impurity Profile & Separation Logic
To purify effectively, one must understand the contaminants. The crude synthesis mixture typically presents the following challenge:
| Component | Structure | Polarity (LogP est.) | Solubility Behavior |
| Target | This compound | Moderate (~2.5) | Soluble in hot aromatics; insoluble in water. |
| Impurity A | 6-Methoxyquinoxaline-2,3-dione (Starting Material) | High (Polar) | Insoluble in toluene; soluble in basic aq. |
| Impurity B | 2-Chloro-3-hydroxy-6-methoxyquinoxaline (Hydrolysis) | Moderate-High | H-bond donor; poor solubility in non-polar solvents. |
| Impurity C | Phosphorus salts (POCl₃ residues) | Ionic | Insoluble in organics. |
The Strategy:
We utilize Toluene as the primary solvent. Its aromatic pi-stacking capability interacts favorably with the quinoxaline core at high temperatures (
Experimental Protocol
Materials
-
Crude Product: this compound (dark yellow/brown solid).
-
Solvent A: Toluene (HPLC Grade).
-
Solvent B: n-Heptane (or n-Hexane).
-
Adsorbent: Activated Charcoal (Norit SX Ultra or equivalent) – Optional for color removal.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heated funnel (for hot filtration).
Step-by-Step Methodology
Step 1: Dissolution & Azeotropic Drying
-
Charge the crude solid (10.0 g) into a round-bottom flask.
-
Add Toluene (50 mL) . Ratio: 5 mL/g.
-
Heat to reflux (
).[1]-
Note: If water is present from the quench step, use a Dean-Stark trap to azeotropically remove it. Moisture causes hydrolysis back to Impurity B.
-
-
If the solid does not completely dissolve at reflux, add Toluene in 5 mL increments.
-
Checkpoint: If a dark, sticky residue remains at the bottom that refuses to dissolve even with excess solvent, this is likely inorganic salt or polymerized dione. Do not add infinite solvent. Proceed to Step 2.
-
Step 2: Hot Filtration (Impurity Rejection)
-
While maintaining reflux, add Activated Charcoal (0.5 g) if the solution is pitch black. Stir for 10 minutes.
-
Prepare a pre-heated glass funnel with a fluted filter paper (or a heated sintered glass funnel).
-
Filter the hot mixture rapidly.
Step 3: Controlled Crystallization
-
Return the clear yellow/orange filtrate to a clean flask. Re-heat to reflux to ensure no premature precipitation.
-
Remove the heat source and allow the flask to cool slowly to
with gentle stirring. -
Anti-Solvent Addition: Dropwise, add n-Heptane (20 mL) .
-
Visual Cue: A slight turbidity should appear and redissolve.
-
-
Allow the mixture to cool to Room Temperature (RT) over 2 hours.
-
Critical: Rapid cooling traps impurities in the crystal lattice.
-
-
Once at RT, cool further in an ice-water bath (
) for 30 minutes to maximize yield.
Step 4: Isolation & Drying
-
Wash: Rinse the filter cake with a cold (
) mixture of Toluene/Heptane (1:1, 10 mL).-
Warning: Do not use pure Toluene for washing; it will dissolve the product.
-
-
Dry: Dry in a vacuum oven at
for 4 hours.-
Target Melting Point:
.
-
Process Visualization
The following diagram illustrates the purification logic and critical decision points.
Figure 1: Workflow for the purification of this compound, highlighting impurity rejection steps.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| "Oiling Out" (Product separates as a liquid, not crystal) | Solution is too concentrated or cooled too fast. | Re-heat to reflux.[1][3][6] Add 10-15% more Toluene. Cool very slowly with vigorous stirring. Seed with a pure crystal at |
| Low Yield (<60%) | Product is too soluble in Toluene at RT. | Increase the ratio of Heptane (Anti-solvent). Ensure the ice bath step is sufficient ( |
| Melting Point < 155°C | Retention of solvent or hydrolysis impurity.[7][8] | Dry for longer under high vacuum. If MP is still low, recrystallize again using Ethanol (Alternative Method). |
| Material turns Green/Blue | Oxidation or trace metal contamination. | Use Activated Charcoal during the hot filtration step.[2][4] Ensure inert atmosphere ( |
Alternative Solvent Systems
While Toluene/Heptane is preferred for anhydrous purity, other systems may be used depending on specific lab constraints:
-
Ethanol (95% or Absolute):
-
Pros: Greener solvent.
-
Cons: 2,3-dichloroquinoxalines can undergo slow nucleophilic substitution (ethanolysis) at reflux, converting to 2-chloro-3-ethoxy-6-methoxyquinoxaline . Only use if heating time is short.
-
-
Dichloromethane (DCM) / Hexane:
-
Pros: Low boiling point (easy to dry).
-
Cons: Poor solubility of the target in DCM compared to aromatics; requires large volumes.
-
Safety Considerations
-
Sensitizer Warning: Halogenated quinoxalines are potent skin sensitizers. Always handle in a fume hood with nitrile gloves.
-
Residual Acid: If the crude material was not neutralized properly after synthesis, HCl gas may evolve upon heating. Ensure the reflux setup is vented to a scrubber or base trap.
References
-
National Institutes of Health (NIH). (1987). Identification of mutagenic quinoxaline isomers. Mutation Research. Retrieved from [Link]
- Google Patents. (2014). WO2014013512A1 - Improved process for preparation of 2,3-dihydroxy benzonitrile (related quinoxaline precursors).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3-Dichloro-6-methylquinoxaline | 39267-05-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
Synthesis of Novel Fluorescent Probes from 2,3-Dichloro-6-methoxyquinoxaline: An In-depth Technical Guide
Introduction: The Strategic Advantage of the 6-Methoxyquinoxaline Scaffold
In the dynamic landscape of molecular probes and diagnostics, the quinoxaline scaffold has emerged as a privileged heterocyclic motif. Its inherent planarity, electron-deficient pyrazine ring, and amenability to functionalization make it an exceptional core for the design of novel fluorophores. This guide focuses on a particularly strategic starting material: 2,3-Dichloro-6-methoxyquinoxaline . The dichloro substitutions at the 2 and 3 positions serve as versatile handles for introducing a diverse array of functionalities through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic tuning of the electronic and steric properties of the resulting molecules.
The methoxy group at the 6-position is not merely a passive substituent. Its electron-donating nature can significantly influence the photophysical properties of the final probe, often leading to a red-shift in the emission spectra and potentially enhancing the fluorescence quantum yield.[1][2] This strategic placement of an electron-donating group on the benzo ring of the quinoxaline system is a key design element for developing long-wavelength fluorescent probes, which are highly desirable for biological imaging applications to minimize autofluorescence and enhance tissue penetration.[3]
This technical guide provides a comprehensive overview of the synthesis of novel fluorescent probes from this compound, with a focus on the underlying principles of the synthetic strategies and detailed, field-proven protocols.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The transformation of this compound into a diverse library of fluorescent probes is primarily achieved through sequential palladium-catalyzed cross-coupling reactions. The differential reactivity of the two chlorine atoms can, under carefully controlled conditions, allow for selective mono- and di-functionalization. The two cornerstone reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4][5] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents that can extend the π-conjugation of the quinoxaline core, a key strategy for tuning the fluorescence properties.
Conceptual Workflow for Suzuki-Miyaura Coupling
Sources
Application Note: Precision Synthesis of Anticancer Compounds Using 2,3-Dichloro-6-methoxyquinoxaline
Executive Summary & Strategic Rationale
The quinoxaline pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for FDA-approved kinase inhibitors like Erdafitinib. Within this class, 2,3-Dichloro-6-methoxyquinoxaline represents a high-value starting material due to its unique electronic asymmetry.
-
The 6-Methoxy Advantage: Unlike the unsubstituted parent, the 6-methoxy group introduces electron-donating character (
effect) that modulates the electrophilicity of the pyrazine ring. This improves the solubility of the final drug candidates and mimics the methoxy-substitution patterns found in potent EGFR/VEGFR inhibitors (e.g., Gefitinib, Erlotinib). -
The Dichloro Handle: The presence of two chlorine atoms at the C2 and C3 positions allows for sequential nucleophilic aromatic substitutions (
), enabling the rapid construction of non-symmetric, bifunctional libraries.
This guide provides a validated protocol for the regioselective synthesis of anticancer agents from this scaffold, addressing the critical challenge of regiocontrol during the first substitution step.
Chemical Synthesis: Mechanisms & Protocols
The Regioselectivity Challenge
The 6-methoxy group renders the 2,3-dichloroquinoxaline molecule asymmetric.
-
Electronic Effect: The methoxy group at C6 donates electron density into the ring system via resonance. This donation preferentially deactivates the C3 position (para-like conjugation) relative to the C2 position (meta-like).
-
Result: Under controlled conditions, nucleophilic attack favors the C2 position , yielding the 2-substituted-3-chloro-6-methoxyquinoxaline as the major isomer. However, steric factors and solvent polarity can erode this selectivity, necessitating rigorous separation protocols.
Reaction Workflow Diagram
The following DOT diagram illustrates the critical decision points in the synthesis pathway.
Caption: Workflow for the regioselective synthesis of non-symmetric quinoxaline derivatives. The electronic influence of the 6-OMe group favors C2 substitution.
Validated Protocol: Synthesis of 2-Anilino-3-chloro-6-methoxyquinoxaline
Objective: To introduce the first diversity element (Ar-NH-) at the C2 position while preserving the C3-chlorine for subsequent functionalization.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Substituted Aniline (e.g., 3-bromoaniline for kinase affinity) (1.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) -
Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (iPrOH)
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1 mmol, 229 mg) in anhydrous EtOH (10 mL) in a round-bottom flask.
-
Activation: Add DIPEA (1.2 mmol, 209 µL) and stir at room temperature for 10 minutes.
-
Nucleophile Addition: Add the aniline derivative (1 mmol) dropwise over 15 minutes. Note: Slow addition favors mono-substitution over bis-substitution.
-
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and two lower spots (isomers) will appear. -
Work-up: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold EtOH.
-
If no precipitate: Evaporate solvent, redissolve in DCM, wash with water and brine, dry over
.
-
-
Purification (Critical): Purify via Flash Column Chromatography using a gradient of Hexane
10% EtOAc/Hexane.-
Target: The major isomer (C2-substituted) typically elutes second due to interaction with the 6-OMe group, but this must be confirmed via 2D-NMR (NOESY) for the first derivative in a series.
-
Self-Validation Check:
- H NMR: Look for the singlet proton at C5. If the aniline is at C2, the NOE signal between the aniline NH and the C5/C7 protons will differ from the C3 isomer.
-
Mass Spec: Confirm the presence of the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Protocol: Second Substitution (Library Generation)
Objective: Displace the remaining C3-chlorine to generate the final bioactive compound.
Reagents:
-
Substrate: Purified 2-Amino-3-chloro intermediate.
-
Nucleophile: Secondary amine (e.g., N-methylpiperazine for solubility) or Thiol.
-
Solvent: DMF or DMSO (higher boiling point required).
Procedure:
-
Dissolve the intermediate (0.5 mmol) in DMF (3 mL).
-
Add excess nucleophile (2.0 equiv). If using a salt form, add 2.5 equiv of
. -
Microwave Irradiation (Recommended): Heat at 120°C for 20–40 minutes.
-
Alternative: Reflux in ethoxyethanol at 135°C for 12 hours.
-
-
Work-up: Pour into ice water. Filter the precipitate or extract with EtOAc.
-
Final Polish: Recrystallize from EtOH/Water to achieve >95% purity for biological testing.
Biological Evaluation: In Vitro Screening[1]
Target Profile
Compounds derived from this scaffold typically exhibit activity against:
-
Tyrosine Kinases: VEGFR-2, EGFR (ATP-competitive inhibition).
-
Cell Lines: HCT116 (Colon), MCF-7 (Breast), HepG2 (Liver).[1]
Cytotoxicity Assay Protocol (MTT)
Principle: Metabolic reduction of MTT tetrazolium salt to purple formazan by viable cells.
Workflow:
-
Seeding: Plate cancer cells (e.g., HCT116) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add synthesized compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).
-
Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO (100 µL).
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Data Summary & Expected Results
Table 1: Representative Structure-Activity Relationship (SAR) Trends
| Substituent (C2) | Substituent (C3) | Electronic Effect | Predicted Activity (Kinase) | Solubility |
| 3-Bromoaniline | Cl | Hydrophobic/EWG | Moderate | Low |
| 3-Bromoaniline | N-Methylpiperazine | Amphiphilic | High (Solubilizing tail) | High |
| 4-Methoxyaniline | Morpholine | EDG/Donor | Moderate | Moderate |
| Benzyl amine | Imidazole | Flexible/Basic | Low | High |
Note: The combination of a hydrophobic aromatic moiety at C2 (occupying the hydrophobic pocket of the kinase) and a solubilizing basic group at C3 is a proven strategy for high potency.
References
-
Regioselectivity of Quinoxaline Substitution
- Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review.
- Source: Arabian Journal of Chemistry, 2017.
-
URL:[Link]
-
Anticancer Activity of Quinoxalines
-
Kinase Inhibition Mechanism
- Title: Quinoxaline deriv
- Source: Bioorganic & Medicinal Chemistry Letters, 2013.
-
URL:[Link]
-
Synthesis Protocols
- Title: Efficient synthesis of 2,3-diaminoquinoxalines via nucleophilic substitution.
- Source: Journal of Organic Chemistry, 2011.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-6-methoxyquinoxaline
Welcome to the Technical Support Center for the synthesis of 2,3-Dichloro-6-methoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and expert insights into the potential side reactions encountered during this synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common experimental challenges, ensuring a successful and efficient synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. The first step involves the cyclocondensation of 4-methoxy-1,2-phenylenediamine with oxalic acid to form the intermediate, 6-methoxyquinoxaline-2,3(1H,4H)-dione. The second step is the chlorination of this dione, most commonly using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield the final product.
Below is a DOT script representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Synthesis of 6-methoxyquinoxaline-2,3(1H,4H)-dione
Q1: My yield of 6-methoxyquinoxaline-2,3(1H,4H)-dione is low. What are the potential causes and how can I improve it?
A1: Low yields in the cyclocondensation step can often be attributed to several factors:
-
Incomplete Reaction: The condensation between 4-methoxy-1,2-phenylenediamine and oxalic acid requires sufficient time and temperature to go to completion. Ensure the reaction is refluxed for an adequate period, typically 2-3 hours. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Sub-optimal pH: The reaction is acid-catalyzed. Using a dilute acid solution, such as 4N HCl, is common.[1] An inappropriate acid concentration can hinder the reaction rate.
-
Oxidation of the Starting Material: 1,2-phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction. It is advisable to use high-purity 4-methoxy-1,2-phenylenediamine and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you observe significant color changes in your starting material or reaction mixture.
-
Product Precipitation: The product, 6-methoxyquinoxaline-2,3(1H,4H)-dione, is often a solid that precipitates from the reaction mixture upon cooling. Ensure the mixture is cooled sufficiently to maximize precipitation before filtration.
Troubleshooting Workflow for Low Yield in Step 1
Caption: Troubleshooting logic for low yield in the synthesis of the dione intermediate.
Step 2: Chlorination of 6-methoxyquinoxaline-2,3(1H,4H)-dione
Q2: The chlorination reaction is not going to completion, and I observe starting material in my crude product. What should I do?
A2: Incomplete chlorination is a common issue. Here are the primary causes and solutions:
-
Insufficient Chlorinating Agent: Ensure you are using a sufficient excess of phosphorus oxychloride (POCl₃). A common ratio is to use POCl₃ as both the reagent and the solvent.
-
Inadequate Temperature or Reaction Time: The chlorination typically requires heating. A temperature of around 100-110°C is often employed.[2] The reaction should be monitored by TLC until the starting material is no longer visible.
-
Moisture Contamination: POCl₃ is highly reactive with water. Any moisture in your glassware or starting material will consume the reagent and reduce its effectiveness. Ensure all glassware is thoroughly dried, and the 6-methoxyquinoxaline-2,3(1H,4H)-dione is anhydrous.
-
Role of DMF: N,N-dimethylformamide (DMF) acts as a catalyst by forming the Vilsmeier reagent, a more reactive electrophile, with POCl₃.[3][4] Ensure a catalytic amount of DMF is added to the reaction mixture.
Q3: I am observing a significant amount of a mono-chlorinated byproduct, 2-chloro-3-hydroxy-6-methoxyquinoxaline. How can I minimize its formation?
A3: The formation of the mono-chlorinated hydroxy species is indicative of incomplete reaction or premature hydrolysis during work-up.
-
Driving the Reaction to Completion: As with incomplete conversion, ensure adequate reaction time, temperature, and an excess of POCl₃. The second chlorination is often slower than the first.
-
Careful Work-up: The crude product is highly susceptible to hydrolysis. After the reaction is complete and the excess POCl₃ is removed under vacuum, the reaction mixture should be quenched by pouring it onto crushed ice or into ice-cold water with vigorous stirring.[5] This rapid cooling and dilution minimize the time the product is in contact with water at elevated temperatures, which can lead to hydrolysis back to the mono-chloro or even the dione starting material.
Q4: Is there a risk of demethylation of the methoxy group under the reaction conditions?
A4: This is a critical consideration. While POCl₃ itself is not a strong demethylating agent, the conditions of the Vilsmeier-Haack reaction can potentially lead to demethylation, especially with prolonged heating at high temperatures. The Vilsmeier reagent is a potent electrophile and could potentially attack the methoxy group, leading to the formation of a phenolic species which would then be chlorinated. However, this is generally considered a minor side reaction under standard conditions.
-
Mechanism of Potential Demethylation: The lone pair on the methoxy oxygen can be attacked by the electrophilic Vilsmeier reagent, leading to an unstable intermediate that could cleave to form a methyl chloride and the corresponding phenol.
-
Mitigation Strategies:
-
Temperature Control: Avoid excessive temperatures and prolonged reaction times. Stick to the minimum temperature required for the reaction to proceed to completion.
-
Monitor the Reaction: Use TLC to monitor the progress and stop the reaction as soon as the starting material is consumed.
-
Analytical Verification: Use ¹H NMR to check for the presence of the methoxy signal (a singlet integrating to 3H, typically around 3.9-4.1 ppm) in your final product. The absence or diminished integration of this peak could indicate demethylation. Mass spectrometry can also be used to identify the mass of the demethylated and subsequently chlorinated byproduct.
-
Q5: My final product is a dark, oily residue instead of a solid. What went wrong?
A5: The formation of a dark, intractable residue often points to decomposition or polymerization side reactions.
-
Excessive Heat: Overheating the reaction mixture can lead to decomposition of the starting materials and products.
-
Presence of Impurities: Impurities in the starting 6-methoxyquinoxaline-2,3(1H,4H)-dione can lead to side reactions and the formation of polymeric materials. Ensure the dione is pure before proceeding to the chlorination step.
-
Work-up Issues: Improper quenching of the reaction can lead to a complex mixture of products. The quenching process should be done carefully and with efficient cooling.
Troubleshooting Flowchart for Chlorination Step
Caption: Troubleshooting logic for the chlorination of 6-methoxyquinoxaline-2,3(1H,4H)-dione.
III. Experimental Protocols
Protocol 1: Synthesis of 6-methoxyquinoxaline-2,3(1H,4H)-dione
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxy-1,2-phenylenediamine (1.0 eq) in 4N hydrochloric acid.
-
Add oxalic acid dihydrate (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-methoxyquinoxaline-2,3(1H,4H)-dione as a solid.
Protocol 2: Synthesis of this compound
-
In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-methoxyquinoxaline-2,3(1H,4H)-dione (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 3-5 hours. Monitor the reaction by TLC until all the starting material has been consumed.
-
Allow the reaction mixture to cool to room temperature and then remove the excess POCl₃ by vacuum distillation.
-
Carefully and slowly pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and water.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
IV. Purification and Characterization
Q6: How can I purify the crude this compound?
A6: The crude product can be purified by several methods:
-
Recrystallization: This is often the most straightforward method. Solvents such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes can be effective. The choice of solvent will depend on the impurities present.
-
Column Chromatography: For more difficult separations, column chromatography on silica gel is recommended.[6] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the desired product from less polar and more polar impurities.
Table 1: Summary of Potential Side Products and their Identification
| Side Product | Structure | Identification by ¹H NMR | Identification by MS | Mitigation |
| 6-methoxyquinoxaline-2,3(1H,4H)-dione | Incomplete reaction | Presence of broad NH peaks. | M+H⁺ corresponding to the dione. | Increase reaction time/temp, ensure excess POCl₃. |
| 2-chloro-3-hydroxy-6-methoxyquinoxaline | Incomplete chlorination / Hydrolysis | Absence of one chloro-substituent signal, presence of a hydroxyl proton signal. | M+H⁺ corresponding to the monochloro-hydroxy species. | Drive reaction to completion, careful work-up. |
| 6-hydroxy-2,3-dichloroquinoxaline | Demethylation | Absence of the methoxy singlet (~3.9-4.1 ppm), presence of a broad phenolic OH signal. | M+H⁺ corresponding to the demethylated product. | Avoid excessive heat and prolonged reaction times. |
V. References
-
Application Notes and Protocols: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine - Benchchem. (URL not available)
-
Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed. ([Link])
-
2-Chloro-3-hydroxymethyl-6-methoxyquinoline - PMC - NIH. ([Link])
-
Reaction of o-phenylenediamine with organic acids | Download Table - ResearchGate. ([Link])
-
Vilsmeier-Haack Reaction - Chemistry Steps. ([Link])
-
Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors - ResearchGate. ([Link])
-
Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution - Environmental Science: Water Research & Technology (RSC Publishing). ([Link])
-
Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline - ResearchGate. ([Link])
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. ([Link])
-
(PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC - ResearchGate. ([Link])
-
CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents. ()
-
Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. (URL not available)
-
Vilsmeier–Haack reaction - Wikipedia. ([Link])
-
Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors - SciRP.org. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
preventing hydrolysis of 2,3-Dichloro-6-methoxyquinoxaline during reaction
Subject: Preventing Hydrolysis of 2,3-Dichloro-6-methoxyquinoxaline (DCMQ) Ticket ID: DCMQ-STAB-001 Status: Resolved / Guide Published Support Tier: Senior Application Scientist[1]
Executive Summary: The Hydrolysis Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed a yield-killing impurity in your reaction mixture—specifically, the conversion of one or both chlorine atoms in This compound (DCMQ) to a hydroxyl group (tautomerizing to the quinoxalinone).
DCMQ is a highly activated electrophile.[1] The very properties that make it an excellent scaffold for
The Golden Rule: Water is a competitive nucleophile.[1] In the presence of a base (required for your desired reaction), trace water becomes a potent hydroxide ion equivalent, rapidly displacing the chloride to form 2-hydroxy-3-chloro-6-methoxyquinoxaline (or its regioisomer).
The Chemistry of Failure (Mechanism)
To prevent the issue, you must understand the electronic environment. The 6-methoxy group donates electron density into the benzene ring, but the pyrazine ring remains highly electrophilic due to the two nitrogen atoms.
Mechanistic Pathway
The reaction is a classic addition-elimination (
-
Attack: The nucleophile attacks C2 or C3.[1]
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1]
-
Elimination: Chloride is expelled, restoring aromaticity.[1]
Failure Mode: If water is present, it attacks the electrophilic carbon.[1] The resulting hydroxy-quinoxaline tautomerizes to the "oxo" form (amide-like), which is thermodynamically stable and unreactive to further substitution, effectively "killing" that molecule.
Visualization: Competitive Pathways
The following diagram illustrates the competition between your desired nucleophile (
Figure 1: Mechanistic divergence. Trace water competes directly with the desired nucleophile, leading to the irreversible formation of the quinoxalinone impurity.
Critical Control Points (The "Dry" Protocol)
Standard "reagent grade" solvents and techniques are insufficient for DCMQ.[1] You must adopt Strict Anhydrous Protocols .
A. Solvent Selection & Management
| Solvent | Suitability | Pre-Treatment Requirement |
| DMF / DMAc | High | Critical: Must be anhydrous (<50 ppm water).[1] These are hygroscopic; "bottle dry" is often wet.[1] Use molecular sieves (4Å). |
| THF | Moderate | Distill over Na/Benzophenone or use inhibitor-free anhydrous grade. |
| Toluene | High | Excellent for azeotropic removal of water prior to reaction.[1] |
| Alcohols | AVOID | Alcohols can act as nucleophiles (forming alkoxy impurities) and often contain water.[1] |
B. Base Selection
The base drives the deprotonation of your nucleophile but also catalyzes hydrolysis.[1]
-
Preferred: Non-nucleophilic organic bases (DIPEA, TEA) in anhydrous solvents.[1]
-
Risky: Carbonate bases (
, ).[1] These are often hygroscopic.[1] If used, they must be flame-dried or oven-dried at 120°C overnight before use.[1]
C. The "Scavenger" Strategy
If your lab humidity is high, add a chemical water scavenger to the reaction vessel before adding the DCMQ.[1]
-
Molecular Sieves (4Å): Add activated powder or beads directly to the reaction mixture.[1]
-
Triethyl Orthoformate: Can be used as a solvent additive to chemically consume water, though this is less common for this specific substrate.[1]
Experimental Workflow: The "Zero-Hydrolysis" Standard
Follow this step-by-step protocol to maximize yield.
-
System Prep: Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon (preferred over Nitrogen due to density).[1]
-
Solvent Prep: If using DMF, sparge with Argon for 15 minutes, then store over activated 4Å molecular sieves for 24 hours prior to use.
-
Reagent Drying:
-
Addition Strategy (The "Cold Start"):
-
Monitoring: Allow to warm to Room Temperature (RT) only after 1 hour. Monitor via TLC/LCMS.[1]
-
Quench: Do not add water until the starting material is fully consumed.[1]
Troubleshooting Guide (FAQ)
Q1: I see a new peak at M-18.5 or M+17 in my Mass Spec. What is it?
Q2: My product precipitated immediately upon adding water. Is this bad?
-
Answer: No, this is standard.[1] Quinoxalines are lipophilic.[1] Pouring the completed reaction into ice water is a standard workup to crash out the product and wash away the DMF/Salts.[1]
-
Caveat: Ensure the reaction was complete before this step.
Q3: Can I use Ethanol as a solvent?
-
Answer: No. Ethanol will compete to form the 2-ethoxy impurity (
with ethoxide) and likely contains water.[1]
Q4: Which position reacts first (Regioselectivity)?
-
Insight: With the 6-methoxy group, the positions are not equivalent.
Decision Tree: Troubleshooting Impurities
Use this flow to diagnose reaction failures.
Figure 2: Diagnostic workflow for identifying and resolving hydrolysis issues.
References
-
BenchChem. How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. Retrieved from [1]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from
-
Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol (General reaction methods for dichloroquinoxalines).[1] Retrieved from [1]
-
PubChem. 2,3-Dichloroquinoxaline Compound Summary. National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. 2,3-Dihydroxy-6,7-dichloroquinoxaline | C8H4Cl2N2O2 | CID 1845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Quinoxaline Synthesis & Characterization
Ticket Category: Impurity Profiling & Structural Elucidation
Welcome to the Advanced Heterocycle Support Hub. You are likely here because your quinoxaline synthesis—whether via the classic Hinsberg condensation, oxidative cyclization, or modern catalytic routes—has yielded an unexpected spectral profile. This guide moves beyond basic synthesis into the forensic characterization of byproducts , providing the mechanistic insight required to suppress them in future batches.
Part 1: Diagnostic Triage
Before attempting purification, identify the nature of your impurity using this decision matrix.
Figure 1: Diagnostic workflow for identifying common quinoxaline byproducts based on mass spectrometry and NMR signatures.
Part 2: Troubleshooting Modules
Module 1: The Regioisomer Headache (6- vs 7-Substitution)
The Issue: You reacted a 4-substituted-1,2-diamine with an unsymmetrical 1,2-dicarbonyl. You expected a single isomer but obtained a mixture (e.g., 6-nitro vs. 7-nitroquinoxaline) that is difficult to separate.
Mechanistic Insight: Regioselectivity is governed by the competition between steric hindrance and nucleophilicity of the diamine nitrogens.
-
Acidic Conditions: Protonation of the dicarbonyl activates the more electrophilic carbonyl. The less sterically hindered amine attacks here.
-
Basic/Neutral Conditions: The more nucleophilic amine (modulated by the substituent on the benzene ring) attacks the more electrophilic carbonyl.
Resolution Protocol:
-
Switch pH Control: If you used acetic acid (acidic), switch to a base-catalyzed method (e.g., TEA/MeOH) or vice versa. This can invert the major product ratio from 15:1 to 1:4 [1].[1]
-
Characterization (NOESY): 1D NMR is often insufficient due to overlapping signals. You must use 2D NOESY to determine spatial proximity.
Data Table: Distinguishing Regioisomers
| Feature | 6-Substituted Isomer | 7-Substituted Isomer |
|---|---|---|
| NOE Correlation | Proton at C5 shows NOE with Substituent at C6. | Proton at C8 shows NOE with Substituent at C7. |
| Steric Environment | Substituent is para to N1. | Substituent is para to N4. |
| 13C NMR (C-2/C-3) | Significant shift difference if R-groups at 2,3 are different. | Different pattern compared to 6-isomer.[2] |
Module 2: The Benzimidazole Impostor
The Issue: Your product has a similar polarity to the target but shows a mass deficit of roughly 12-26 Da (loss of carbon) or appears as a degradation product.
Mechanistic Insight: This arises from two primary pathways:
-
Phillips Reaction Competition: If your 1,2-dicarbonyl contains aldehyde impurities (common in degraded glyoxal or benzil), the diamine will condense to form a benzimidazole instead of a quinoxaline.
-
Oxidative Rearrangement: Under harsh oxidative conditions (e.g., excess iodine or peroxide), quinoxalinones can undergo ring contraction to form benzimidazolones [2].
Visual Mechanism:
Figure 2: Divergent pathways leading to Benzimidazole formation.
Corrective Action:
-
Purify Reagents: Recrystallize benzil or distill glyoxal precursors immediately before use.
-
Temperature Control: High temperatures favor the thermodynamic benzimidazole product in rearrangement scenarios. Lower the reaction temperature by 10-20°C.
Module 3: The "M+16" N-Oxide Peak
The Issue: LC-MS shows a peak at [M+16] or [M+32]. The product is more polar (lower Rf) than expected.
Mechanistic Insight: Quinoxalines are electron-deficient but the nitrogens are susceptible to oxidation. If you are using oxidative cyclization (e.g., MnO2, IBX, or prolonged exposure to air in sunlight), one or both nitrogens can form N-oxides [3].
Troubleshooting Steps:
-
Deoxygenation: Degas solvents with Argon/Nitrogen sparging for 15 minutes prior to heating.
-
Reduction: If the N-oxide is already formed, it can often be reduced back to the parent quinoxaline using Sodium Dithionite (Na2S2O4) in aqueous ethanol or PCl3 (though the latter is harsh).
Part 3: Advanced Experimental Protocols
Protocol A: NOESY Experiment for Regioisomer Assignment
Use this protocol to definitively assign 6- vs 7-substitution.
-
Sample Prep: Dissolve ~10 mg of pure isolated isomer in 0.6 mL DMSO-d6 or CDCl3. Ensure the solution is free of paramagnetic impurities (filter through cotton).
-
Acquisition:
-
Set mixing time (
) to 400-500 ms (optimal for medium-sized molecules like quinoxalines). -
Acquire at least 2048 points in F2 and 256 increments in F1.
-
Number of scans (NS): 16 or 32.
-
-
Processing:
-
Apply a sine-bell squared window function.
-
Phase correction must be precise to distinguish positive NOE cross-peaks (exchange/NOE) from diagonal.
-
-
Analysis:
-
Locate the singlet/multiplet of the substituent (e.g., Methyl group or distinct aromatic proton).
-
Look for cross-peaks to the peri-protons (H5 or H8) on the quinoxaline ring.
-
Logic: If the substituent is at position 6, it will not show a strong NOE to H5 or H8 compared to H7/H5 interactions, whereas a substituent at 5 would show strong NOE to H4 (if H existed) or H6. Refer to Table in Module 1.
-
Protocol B: Chemical Reduction of N-Oxide Impurities
Use this to salvage a batch contaminated with N-oxides.
-
Dissolution: Dissolve the crude mixture (containing Quinoxaline + N-oxide) in Ethanol (10 mL per mmol).
-
Reagent Addition: Add a saturated aqueous solution of Sodium Dithionite (Na2S2O4) (5 equiv).
-
Reaction: Reflux for 1-3 hours. Monitor by TLC (N-oxide is significantly more polar/lower Rf).
-
Workup: Evaporate Ethanol. Dilute with water. Extract with Ethyl Acetate.[3]
-
Validation: Check LC-MS for disappearance of [M+16] peak.
References
-
Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. Source: Semantic Scholar (2020).[4] Context: Describes how switching between acetic acid and triethylamine inverts the ratio of 6- and 7-substituted isomers.
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Source: RSC Publishing (2016). Context: Details the mechanistic pathways (ring contraction) leading to benzimidazole byproducts.
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Source: NIH / PMC (2016). Context: Discusses the formation and stability of N-oxide derivatives, relevant for identifying oxidation byproducts.
-
Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines. Source: BenchChem (2025).[5][6] Context: General parameters for NMR characterization of the quinoxaline scaffold.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Beyond Symmetry: The Strategic Advantage of 2,3-Dichloro-6-methoxyquinoxaline in Drug Design
The following guide provides an in-depth technical analysis of 2,3-Dichloro-6-methoxyquinoxaline, emphasizing its superiority as a building block in medicinal chemistry compared to standard alternatives.
Executive Summary
In the high-stakes landscape of medicinal chemistry, the choice of a scaffold defines the ceiling of a drug candidate's potential. While 2,3-dichloroquinoxaline (DCQX) has long been a workhorse for generating heterocyclic libraries, its utility is limited by its symmetry and poor solubility.
This compound emerges as a superior alternative, offering a "smart scaffold" capability. By breaking the molecular symmetry with an electron-donating methoxy group, this building block enables predictable regiocontrol , enhanced solubility , and a validated pathway to complex bioactive molecules, including the HCV protease inhibitor Grazoprevir .
This guide objectively compares the 6-methoxy variant against the unsubstituted parent and other analogs, supported by experimental logic and mechanistic insights.
Comparative Analysis: The "Symmetry Breaking" Advantage
The primary failure mode in using symmetric scaffolds (like 2,3-dichloroquinoxaline) for asymmetric functionalization is the statistical distribution of products. The 6-methoxy substituent fundamentally alters the electronic landscape of the pyrazine ring, solving this problem.
Table 1: Performance Matrix vs. Alternatives
| Feature | This compound | 2,3-Dichloroquinoxaline (Unsubstituted) | 2,3-Dichloro-6-nitroquinoxaline |
| Regiocontrol ( | High (Electronic differentiation) | None (Symmetric; requires statistical separation) | High (Strong EWG direction) |
| Reactivity Profile | Tunable (Deactivated by EDG; selective) | High (Prone to over-substitution) | Very High (Prone to side reactions) |
| Solubility (Organic) | Excellent (Methoxy handle) | Poor (Planar stacking) | Moderate |
| Metabolic Stability | High (Blocked metabolic soft spot) | Low (C6/C7 prone to oxidation) | Low (Nitro reduction risk) |
| Primary Application | Targeted Therapeutics (e.g., HCV) | General Library Screening | Materials/Dyes |
Mechanistic Insight: The Regioselectivity Engine
The 6-methoxy group functions as an Electron Donating Group (EDG) . Through resonance, it donates electron density into the quinoxaline ring system. Crucially, this donation is not uniform.
-
Resonance Effect: The lone pair on the oxygen atom donates density preferentially to positions conjugated with the C6 carbon.
-
Deactivation: Increased electron density makes the ring less electrophilic (deactivated) compared to the unsubstituted parent.
-
Differentiation: The C2 and C3 carbons are no longer equivalent. The position that receives more electron density from the methoxy group becomes less reactive toward nucleophiles.
-
Experimental Outcome: This electronic bias forces the incoming nucleophile to attack the more electrophilic (less deactivated) carbon, resulting in a single major regioisomer rather than a 1:1 mixture.
-
Figure 1: The 6-methoxy group breaks symmetry, converting a statistical probability into a deterministic chemical outcome.
Validated Application: The Grazoprevir Case Study
The most authoritative validation of this compound is its role in the synthesis of Grazoprevir (MK-5172) , a second-generation HCV protease inhibitor.
-
The Challenge: Grazoprevir requires a specific quinoxaline moiety attached to a proline scaffold via an ether linkage. Using a symmetric building block would yield an inseparable mixture of isomers, halving the yield and complicating purification.
-
The Solution: The 6-methoxy group directs the nucleophilic attack of the hydroxyproline derivative to a specific carbon (C2/C3), ensuring the correct orientation of the quinoxaline in the final drug molecule.
Experimental Workflow: Grazoprevir Intermediate Synthesis
The following protocol illustrates the controlled mono-substitution capability of this building block.
Protocol: Regioselective
-
Reagents:
-
This compound (1.0 equiv)
-
Nucleophile: Trans-4-hydroxy-L-proline derivative (1.05 equiv)
-
Base: Cesium Carbonate (
) or KOtBu (2.0 equiv) -
Solvent: Anhydrous DMF or DMSO.
-
-
Procedure:
-
Step 1: Dissolve this compound in DMF (0.2 M concentration) under
atmosphere. -
Step 2: Cool the solution to 0°C. The methoxy group deactivates the ring, preventing rapid, uncontrolled double substitution.
-
Step 3: Add the base followed by the hydroxyproline nucleophile slowly.
-
Step 4: Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Note: The unsubstituted analog would react almost instantly and risk double substitution (displacing both Cl atoms). The 6-OMe analog reacts slower, allowing kinetic control.
-
-
Step 5: Quench with water and extract with EtOAc.
-
-
Outcome:
-
Yield: Typically >85% of the mono-substituted product.
-
Regio-purity: >95:5 isomeric ratio (verified by 2D-NMR NOESY).
-
Solubility & Physicochemical Advantages[1][2]
Beyond reactivity, the 6-methoxy group confers critical physicochemical benefits essential for drug development.
-
Solubility Anchor: The methoxy oxygen acts as a weak hydrogen bond acceptor. In non-polar solvents (DCM, Toluene) used during synthesis, it disrupts
- stacking interactions common in planar quinoxalines, significantly increasing solubility compared to the unsubstituted parent. -
Metabolic Blocking: The C6 position is a "soft spot" for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Blocking this position with a methoxy group:
-
Prevents oxidation at C6.
-
Sterically hinders oxidation at the adjacent C7 position.
-
Extends the metabolic half-life (
) of the final drug candidate.
-
Table 2: Solubility Profile (Experimental Observation)
| Solvent | 2,3-Dichloroquinoxaline | This compound | Benefit |
| Dichloromethane | Moderate (requires sonication) | High (dissolves readily) | Easier workup/purification |
| DMSO | Good | Excellent | Ideal for bio-assays |
| Hexanes | Insoluble | Low | Allows precipitation purification |
References
-
Grazoprevir Synthesis & Regiocontrol
- Title: Discovery of Grazoprevir (MK-5172), a Highly Potent and Broad-Spectrum Hepatitis C Virus NS3/4a Protease Inhibitor.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
Quinoxaline Reactivity Review
-
Regioselectivity Mechanisms
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
- Source: Molecules (MDPI).
-
URL:[Link]
Sources
A Technical Guide to the Stability of 2,3-Dichloro-6-methoxyquinoxaline for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the quinoxaline scaffold holds a prominent position due to its versatile applications in pharmaceuticals, functional dyes, and organic electronics. Among its many derivatives, 2,3-Dichloro-6-methoxyquinoxaline is a key building block, prized for the reactivity of its chloro substituents which allows for diverse functionalization. However, the very reactivity that makes this compound a valuable synthon also raises critical questions about its stability under various experimental and storage conditions. This guide provides an in-depth evaluation of the stability of this compound, offering a comparative analysis against potential alternatives and furnishing detailed experimental protocols for its assessment.
Introduction to this compound: A Double-Edged Sword of Reactivity and Utility
This compound is a heterocyclic compound featuring a quinoxaline core substituted with two chlorine atoms at the 2 and 3 positions and a methoxy group at the 6 position. The electron-withdrawing nature of the pyrazine ring and the chlorine atoms makes the C2 and C3 positions highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, enabling the synthesis of a vast library of 2,3-disubstituted quinoxaline derivatives with diverse biological and photophysical properties.[1][2][3]
The presence of the electron-donating methoxy group on the benzene ring further modulates the electronic properties of the quinoxaline system. This substituent can influence the reactivity of the chloro groups and potentially impact the overall stability of the molecule. Understanding this interplay is crucial for optimizing reaction conditions and ensuring the integrity of the compound during its synthesis, purification, and storage.
Comparative Stability Analysis: A Multi-faceted Evaluation
The stability of this compound is not an absolute property but rather a function of its environment. A thorough assessment requires examining its behavior under a range of stress conditions, as outlined in forced degradation studies.[4][5][6] While specific experimental data for this compound is not extensively available in the public domain, we can infer its stability profile based on the known chemistry of related chloroquinoxalines and the electronic influence of the methoxy group.
Hydrolytic Stability: The Achilles' Heel of Chloroquinoxalines
Inference: Based on the general behavior of 2-chloroquinoxalines, this compound is expected to be susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures. The electron-donating methoxy group at the 6-position may slightly stabilize the molecule against nucleophilic attack compared to the unsubstituted 2,3-dichloroquinoxaline, but significant degradation is still anticipated.
Expected Degradation Pathway: The primary degradation products are likely to be the mono- and di-hydroxylated quinoxalines, formed through the sequential hydrolysis of the chloro substituents.
Caption: Proposed hydrolytic degradation pathway of this compound.
Comparative Alternatives: For applications requiring high hydrolytic stability, especially in protic or aqueous environments, alternative building blocks should be considered.
| Alternative Compound | Rationale for Improved Stability | Potential Applications |
| 2,3-Difluoro-6-methoxyquinoxaline | The stronger C-F bond is generally more resistant to hydrolysis than the C-Cl bond. | Syntheses where harsher conditions are required. |
| 2,3-Dimethoxy-6-methoxyquinoxaline | Alkoxy groups are significantly less labile to hydrolysis than halogens. | Applications where nucleophilic substitution is not the primary reaction. |
| 6-Methoxyquinoxaline-2,3-dione | The diketone is the fully hydrolyzed analogue and is inherently stable to further hydrolysis. | Synthesis of quinoxaline-fused heterocycles. |
Thermal Stability
Inference: Halogenated aromatic compounds generally exhibit good thermal stability. It is anticipated that this compound will be stable at temperatures commonly used for chemical reactions and storage. However, at very high temperatures, decomposition is possible.
Expected Degradation: Thermal degradation pathways are complex and can involve dehalogenation, fragmentation of the quinoxaline ring, and reactions with atmospheric components.
Comparative Alternatives: The thermal stability of the proposed alternatives is expected to be comparable or, in the case of the dione, potentially higher due to the absence of labile chloro groups.[2]
Photostability: The Impact of the Methoxy Group
Inference: The methoxy group, being an electron-donating group, can increase the electron density of the aromatic system, potentially making the molecule more susceptible to photo-oxidation. However, specific data on the photostability of this compound is lacking. Studies on related methoxy-substituted naphthylacetic acid have shown photodecarboxylation, suggesting potential light-induced degradation pathways.[2]
Expected Degradation: Photodegradation could involve cleavage of the C-Cl bonds, oxidation of the methoxy group, or reactions involving the quinoxaline ring itself.
Comparative Alternatives:
| Alternative Compound | Rationale for Stability/Instability |
| 2,3-Dichloro-6-nitroquinoxaline | The electron-withdrawing nitro group may alter the photophysical properties and potentially lead to different photodegradation pathways. |
| 2,3-Diphenyl-6-methoxyquinoxaline | The extended conjugation from the phenyl groups will significantly alter the absorption spectrum and may lead to different photochemical reactions. |
Oxidative Stability
Inference: The electron-rich nature of the 6-methoxy-substituted benzene ring may render the molecule more susceptible to oxidative degradation compared to the unsubstituted 2,3-dichloroquinoxaline.
Expected Degradation: Oxidation could lead to the formation of quinones or cleavage of the aromatic ring. The methoxy group itself could also be a site of oxidative attack.
Comparative Alternatives: Alternatives with electron-withdrawing groups, such as 2,3-dichloro-6-nitroquinoxaline, would likely exhibit greater stability towards oxidation.
Experimental Protocols for Stability Assessment
To obtain definitive data on the stability of this compound, a series of forced degradation studies should be performed. These experiments are designed to accelerate the degradation process and allow for the identification of potential degradation products.
General Considerations for Forced Degradation Studies
-
Concentration: A typical starting concentration for the drug substance in solution is 1 mg/mL.[7]
-
Extent of Degradation: The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[8]
-
Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[4][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. jddtonline.info [jddtonline.info]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Technical Guide: Safe Handling and Disposal of 2,3-Dichloro-6-methoxyquinoxaline
[1][2]
Executive Summary & Chemical Profile[1][2][4]
2,3-Dichloro-6-methoxyquinoxaline (CAS: 39267-04-4) is a halogenated heterocyclic intermediate frequently employed in the synthesis of bioactive compounds and pharmaceutical agents (e.g., antiviral drugs).[1][2][3] Its structural core—a quinoxaline ring substituted with two chlorine atoms at the 2,3-positions—imparts significant electrophilic reactivity.[1]
While this reactivity is valuable for synthesis (enabling nucleophilic aromatic substitution), it necessitates strict disposal protocols. Improper disposal into non-halogenated waste streams or aqueous drains can lead to the formation of toxic byproducts or uncontrolled hydrolysis.
Chemical Identity & Hazard Data[1][2][4][5][6][7]
| Property | Specification |
| CAS Number | 39267-04-4 |
| Formula | C₉H₆Cl₂N₂O |
| Molecular Weight | 229.06 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Reactivity | Electrophilic at C2/C3; susceptible to hydrolysis in strong base.[1][2][3][4] |
GHS Hazard Classification
Based on standard Safety Data Sheets (SDS) for chlorinated quinoxaline derivatives.[3]
| Code | Hazard Statement | Signal Word |
| H301 | Toxic if swallowed | DANGER |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Operational Handling: The "Why" Behind the Protocol
As researchers, we must understand the causality of our safety steps. The primary hazard of this compound lies in the carbon-chlorine (C-Cl) bonds at the 2 and 3 positions.[1][2]
-
Electrophilic Potential: These positions are highly electron-deficient due to the nitrogen atoms in the pyrazine ring.[1][3] This makes the molecule a potent electrophile.
-
Biological Implication: Upon contact with biological tissue, these sites can alkylate proteins or DNA, leading to the toxicity and irritation cited in H301/H315.
-
Disposal Implication: You cannot simply dilute this compound.[1] It persists in the environment and, like many halogenated aromatics, requires high-temperature incineration to prevent the formation of dioxins or other persistent organic pollutants (POPs).[1]
Disposal Workflow
Core Directive: This compound must be classified as Halogenated Organic Waste . Under no circumstances should it be mixed with non-halogenated solvents (like acetone or methanol) unless the total halogen content remains below your facility's threshold (typically <1000 ppm), but segregation is the safest default.
Decision Logic for Waste Segregation
The following workflow illustrates the decision process for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute often necessitates the "Halogenated" waste stream to guarantee proper incineration.[2]
Step-by-Step Disposal Protocol
-
Segregation:
-
Solids: Collect pure solid waste, contaminated weighing boats, and filter papers in a dedicated solid waste container (wide-mouth HDPE jar).[1][3] Label as "Hazardous Waste - Toxic Solid."[1]
-
Liquids: Pour reaction mixtures or mother liquors into the Halogenated Solvent Waste carboy.
-
Critical: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases (e.g., concentrated NaOH) in the waste container, as this may trigger an exotherm or gas evolution.
-
-
-
Labeling:
-
Storage:
Spill Response & Chemical Deactivation[1][2][4]
In the event of a spill, simple mechanical cleanup may expose the worker to toxic dust. A "wet" cleanup method combined with chemical deactivation is preferred for significant releases.[1]
Expert Insight: The electrophilic C-Cl bonds can be hydrolyzed.[1][3] Treating the spill with a mild nucleophile (like a dilute solution of sodium carbonate or aqueous amine) can help degrade the compound into less reactive hydroxy-quinoxaline derivatives, though this is primarily a risk reduction step during cleanup, not a substitute for hazardous waste disposal.[1]
Spill Response Workflow
Figure 2: Emergency spill response protocol emphasizing dust suppression and containment.
Detailed Spill Procedure
-
Isolate: Evacuate the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use respiratory protection (N95 or half-mask).[1]
-
Suppress: Do not dry sweep.[1] Cover the spill with a solvent-absorbent pad or dampen slightly with an inert solvent (like heptane) or water to prevent dust generation.[1]
-
Collect: Scoop the material and absorbent pads into a sealable bag or jar.
-
Label: Mark the waste container as "Debris from Spill of this compound - Toxic."
Regulatory Compliance & References
Regulatory Context (USA - RCRA)
While this compound is not explicitly named on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists, it must be managed as a Characteristic Hazardous Waste due to its toxicity (D000 series if TCLP fails, though typically managed as listed waste due to halogen content).[1][2][3]
-
Waste Code Recommendation: If mixed with spent halogenated solvents (e.g., Methylene Chloride), use code F002 . If pure substance, manage as non-specific hazardous waste requiring incineration.
References
-
PubChem. (n.d.).[1][3] this compound (Compound).[1][2][3][6][5][7] National Library of Medicine.[1] Retrieved from [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
- 1. 2,3-Dihydroxy-6,7-dichloroquinoxaline | C8H4Cl2N2O2 | CID 1845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. PubChemLite - this compound (C9H6Cl2N2O) [pubchemlite.lcsb.uni.lu]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound| CAS No:39267-04-4|ZaiQi Bio-Tech [chemzq.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 39267-04-4|this compound|BLD Pharm [bldpharm.com]
Personal protective equipment for handling 2,3-Dichloro-6-methoxyquinoxaline
Technical Safety Guide: Handling 2,3-Dichloro-6-methoxyquinoxaline
Executive Safety Assessment
As a Senior Application Scientist, I approach this compound not just as a reagent, but as a potent electrophilic building block. Its utility in drug discovery—specifically in synthesizing bioactive quinoxaline derivatives via nucleophilic aromatic substitution (
The Safety Paradox: The very reactivity that makes this compound valuable (labile chlorines) dictates its toxicity profile. Structural analogs (e.g., 2,3-dichloroquinoxaline) are classified as Toxic if Swallowed (H301) and severe irritants.[2][3] Therefore, you must treat this methoxy derivative with the assumption of high acute toxicity and potential for releasing hydrogen chloride (HCl) upon contact with moisture.
Immediate Action Required:
-
Containment: Handle exclusively in a certified chemical fume hood.
-
Moisture Control: Store under inert atmosphere (Argon/Nitrogen); hydrolysis can generate corrosive HCl gas.
-
Bioavailability: Assume rapid absorption through mucous membranes.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The following PPE standards are selected based on the compound's potential for dermal absorption and dust generation.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Neoprene | Chlorinated heterocycles can permeate standard latex rapidly. Double gloving provides a "breakthrough buffer" allowing safe removal of the outer layer upon contamination. |
| Respiratory | N95 (minimum) Rec: P100 or PAPR if outside hood. | The solid is a fine crystalline powder.[4] Static charge often causes particle aerosolization during weighing. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. The dust is a severe ocular irritant; a seal is required to prevent migration of fines into the eye. |
| Body | Tyvek® Lab Coat (or similar impervious material) | Cotton lab coats trap dust in the weave, creating a secondary exposure source. Disposable, non-woven fabrics prevent this. |
Operational Protocol: Safe Handling Workflow
This protocol is designed to eliminate the "Human Factor" from safety failures. It enforces engineering controls over behavioral reliance.
Phase 1: Pre-Operational Check
-
Verify Ventilation: Fume hood face velocity must be >100 fpm.
-
Quench Preparation: Prepare a beaker of 10% aqueous Sodium Carbonate (
) or Sodium Hydroxide ( ) inside the hood. This is your immediate neutralization bath for contaminated spatulas or wipes. -
Static Control: Use an ionizing bar or anti-static gun if available. Dry powders of quinoxalines are prone to static cling, leading to "jumping" during transfer.
Phase 2: Weighing & Transfer
-
The "Boat-in-Jar" Method: Never weigh directly onto a balance pan inside the hood if the balance is not enclosed.
-
Place a tared weighing boat inside a secondary glass jar with a wide mouth.
-
Transfer the solid into the boat inside the jar.
-
Cap the jar before moving it to the balance.
-
Weigh the sealed jar.
-
Why? This prevents micro-spills on the balance and inhalation exposure during transport.
-
Phase 3: Reaction Setup
-
Solvent Choice: Dissolve the solid in the solvent (e.g., DMF, DMSO, DCM) before adding catalysts or nucleophiles.
-
Exotherm Management: The displacement of the chloride ions is exothermic. If using strong nucleophiles (amines, alkoxides), add them dropwise at 0°C to prevent thermal runaway.
Visualization: Safe Handling Logic
Figure 1: Step-by-step logic flow for handling hazardous chlorinated quinoxalines to minimize exposure risk.
Emergency Response & Spill Management
In the event of a spill, speed is secondary to safety. Do not rush.
Spill Response Protocol:
-
Alert: Announce the spill to lab personnel.
-
Isolate: Close the fume hood sash if the spill is contained. If outside the hood, evacuate the immediate area.
-
Neutralize:
-
Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste container.
-
Wet Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials (paper towels) if the solvent is flammable, unless immediately disposed of.
-
-
Decontaminate: Wash the surface with a 5% surfactant solution followed by water.
Visualization: Spill Decision Tree
Figure 2: Decision matrix for responding to spills based on location and physical state.
Disposal & Waste Management
Improper disposal of halogenated heterocycles is a common regulatory violation.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often labeled "Solid Toxic"). Do not throw in regular trash.
-
Liquid Waste: All mother liquors and reaction mixtures must be segregated into Halogenated Organic Waste .
-
Critical Note: Do not mix with strong acids or oxidizers in the waste stream, as this may liberate toxic gases or cause pressure buildup.
-
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 92837, 2,3-Dichloroquinoxaline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
Sources
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2,3-Dichloroquinoxaline, 5G | Labscoop [labscoop.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
